molecular formula C10H20O2 B12781679 2-Methyl-4-pentyl-1,3-dioxane CAS No. 202188-43-0

2-Methyl-4-pentyl-1,3-dioxane

Cat. No.: B12781679
CAS No.: 202188-43-0
M. Wt: 172.26 g/mol
InChI Key: NZTUUEJEMACERX-UHFFFAOYSA-N
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Description

2-Methyl-4-pentyl-1,3-dioxane is a heterocyclic organic compound that belongs to the class of dioxanes. Dioxanes are six-membered rings containing two oxygen atoms. This compound is characterized by its unique structure, which includes a methyl group at the second position and a pentyl group at the fourth position of the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-pentyl-1,3-dioxane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-pentyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-pentyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-pentyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-phenyl-1,3-dioxane
  • 2-Methyl-4-ethyl-1,3-dioxane
  • 2-Methyl-4-butyl-1,3-dioxane

Uniqueness

2-Methyl-4-pentyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group at the fourth position enhances its hydrophobicity and influences its reactivity compared to other similar compounds .

Properties

CAS No.

202188-43-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methyl-4-pentyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-10-7-8-11-9(2)12-10/h9-10H,3-8H2,1-2H3

InChI Key

NZTUUEJEMACERX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCOC(O1)C

boiling_point

219.00 to 220.00 °C. @ 760.00 mm Hg

density

0.900-0.906

physical_description

Liquid
Clear, colourless liquid;  Green, ethereal aroma

solubility

Insoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Origin of Product

United States

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